Amlodipine mesylate monohydrate is derived from amlodipine, which was first approved by the Food and Drug Administration in 1987. The mesylate salt form enhances the solubility and stability of amlodipine compared to its base form. It is classified under the following categories:
The synthesis of amlodipine mesylate monohydrate involves several methods that utilize the free base of amlodipine and methanesulfonic acid. Key methods include:
The molecular structure of amlodipine mesylate monohydrate can be described as follows:
Amlodipine mesylate monohydrate participates in various chemical reactions typical for salts derived from organic acids:
Amlodipine exerts its pharmacological effects primarily through:
Key physical and chemical properties of amlodipine mesylate monohydrate include:
Property | Value |
---|---|
Molecular Weight | 522.99 g/mol |
Solubility | 0.0074 mg/mL |
Melting Point | Not specified |
Bulk Density | 0.25 - 0.45 g/mL |
Purity | >99.5% |
Particle Size Distribution | D10: 20-40 μm; D50: 55-85 μm; D90: 95-140 μm |
These properties influence its formulation in pharmaceutical applications .
Amlodipine mesylate monohydrate is widely used in clinical settings for:
The industrial synthesis of racemic amlodipine involves a multi-step Hantzsch dihydropyridine synthesis. Key improvements focus on enhancing yield and reducing impurities. Modern approaches employ catalytic ring closure techniques using eco-friendly catalysts (e.g., zeolites) that achieve yields >85% while minimizing toxic byproducts. Critical process parameters include:
Conversion of amlodipine free base to mesylate monohydrate requires meticulous solvent engineering. Optimal conditions identified in patents include:
Table 1: Crystallization Parameters for Amlodipine Mesylate Monohydrate
Solvent System | Temperature (°C) | Stirring Rate (rpm) | Particle Size (D50, μm) | Yield (%) |
---|---|---|---|---|
Ethyl acetate/water (10:1) | 25 | 160 → 70 | 55–85 | 92.5 |
Isopropanol/water (8:1) | 5 | 200 | 10–20 | 85.3 |
Acetone/water (12:1) | 15 | 180 | 30–50 | 88.7 |
Stable monohydrate formation requires water activity control (aw = 0.8–0.9) during crystallization. Post-crystallization stabilization involves:
Patent analysis reveals significant differences in physicochemical properties across amlodipine salts:
Table 2: Comparative Properties of Amlodipine Salts
Property | Mesylate Monohydrate | Besylate | Adipate | Camsylate |
---|---|---|---|---|
Solubility (mg/mL) | 15.6 ± 0.3 | 1.2 ± 0.1 | 8.3 ± 0.2 | 12.7 ± 0.4 |
Hygroscopicity | Non-hygroscopic | Slightly hygroscopic | Moderately hygroscopic | Non-hygroscopic |
Crystal Water (%) | 3.45 (stable) | Variable | Absent | Absent |
Bulk Density (g/mL) | 0.25–0.45 | 0.18–0.28 | 0.22–0.35 | 0.24–0.40 |
Compressibility Index | 10–25% | 35–45% | 20–30% | 15–28% |
Key patent advantages of mesylate monohydrate:
Recent patents disclose crystallization innovations:
Table 3: Particle Size Distribution of Amlodipine Mesylate Monohydrate
Crystallization Method | D10 (μm) | D50 (μm) | D90 (μm) | Span Factor |
---|---|---|---|---|
Conventional batch | 1.0–3.0 | 5–15 | 10–40 | 3.8 |
Ultrasound-assisted | 20–25 | 55–65 | 95–110 | 1.7 |
Continuous flow | 30–35 | 60–75 | 110–130 | 1.5 |
Patent analysis (CN112538044B, WO2021114012A1) reveals:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7